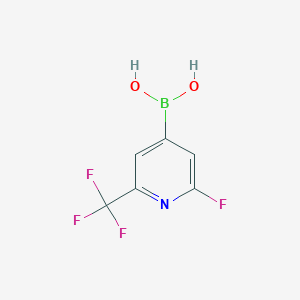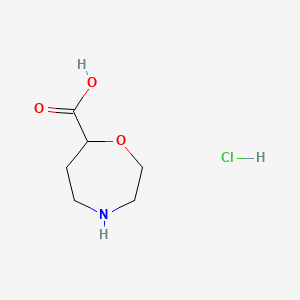
1,4-Oxazepane-7-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Oxazepane-7-carboxylic acid hydrochloride is a heterocyclic compound characterized by a seven-membered ring containing both oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-oxazepane-7-carboxylic acid hydrochloride typically involves the intramolecular cyclization of suitable precursors. One common method includes the reaction of alkenols, alkynols, or hydroxyketones with Brönsted or Lewis acids to facilitate cyclization . Another approach involves the use of polymer-supported homoserine, which reacts with nitrobenzenesulfonyl chlorides and 2-bromoacetophenones, followed by cleavage using trifluoroacetic acid (TFA) or TFA/triethylsilane (Et3SiH) to yield the desired oxazepane derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Oxazepane-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carboxylic acid moiety.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of Pd/C or PtO2 catalysts.
Substitution: Reagents like thionyl chloride (SOCl2) for converting carboxylic acids to acid chlorides.
Major Products:
Oxidation: Oxidized derivatives of the oxazepane ring.
Reduction: Amines derived from the reduction of nitro groups.
Substitution: Acid chlorides and esters formed from carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
1,4-Oxazepane-7-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antifungal and anticonvulsant properties.
Industry: Utilized in the development of novel materials with unique physico-chemical properties.
Mecanismo De Acción
The mechanism of action of 1,4-oxazepane-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For instance, its antifungal activity may result from the inhibition of fungal cell wall synthesis, while its anticonvulsant effects could be due to the modulation of neurotransmitter release .
Comparación Con Compuestos Similares
1,4-Oxazepane-5-carboxylic acid: Shares a similar heterocyclic structure but differs in the position of the carboxylic acid group.
Morpholine-3-carboxylic acid: Another heterocyclic compound with a six-membered ring containing oxygen and nitrogen.
Uniqueness: 1,4-Oxazepane-7-carboxylic acid hydrochloride is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
2749686-97-1 |
|---|---|
Fórmula molecular |
C6H12ClNO3 |
Peso molecular |
181.62 g/mol |
Nombre IUPAC |
1,4-oxazepane-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c8-6(9)5-1-2-7-3-4-10-5;/h5,7H,1-4H2,(H,8,9);1H |
Clave InChI |
PUDXDDKMPVSDCI-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCOC1C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


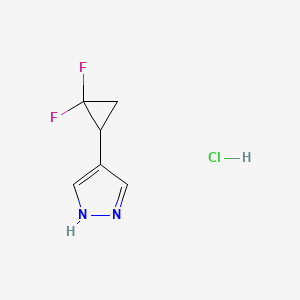
![4-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13456167.png)
![Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13456176.png)
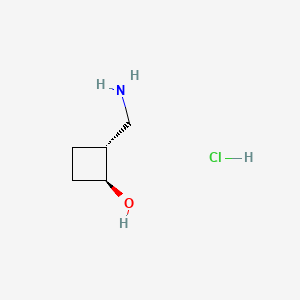
![4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid](/img/structure/B13456183.png)
![rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol](/img/structure/B13456185.png)


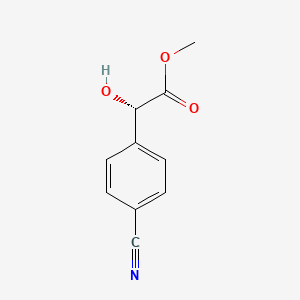
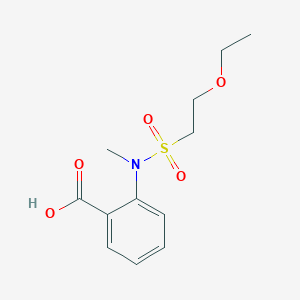
![3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one](/img/structure/B13456216.png)
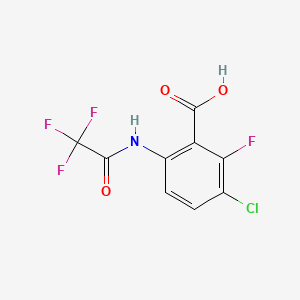
amine](/img/structure/B13456234.png)
